molecular formula C9H6N4 B3349704 3H-1,2,3-Triazolo[4,5-h]quinoline CAS No. 233-92-1

3H-1,2,3-Triazolo[4,5-h]quinoline

Cat. No. B3349704
CAS RN: 233-92-1
M. Wt: 170.17 g/mol
InChI Key: FGLRGMVWMQLOCO-UHFFFAOYSA-N
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Description

3H-1,2,3-Triazolo[4,5-h]quinoline, also known as 3H-[1,2,3]-triazolo[4,5-b]pyridin-3-ol, is a benzotriazolic additive that is commonly used as a coupling reagent for amino acids and peptides . It is a heterocyclic compound with a triazole nucleus, which is one of the most important heterocycles due to its significant biological and pharmacological properties .


Synthesis Analysis

The synthesis of 3H-1,2,3-Triazolo[4,5-h]quinoline derivatives often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of 3H-1,2,3-Triazolo[4,5-h]quinoline consists of a five-membered triazole ring fused with a quinoline ring . The triazole ring contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

3H-1,2,3-Triazolo[4,5-h]quinoline derivatives have been synthesized through copper-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) . This reaction is often used in the synthesis of triazole derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-1,2,3-Triazolo[4,5-h]quinoline derivatives can vary depending on the specific derivative. For example, one derivative, 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine, has a melting point of 210–212°C .

Safety and Hazards

The safety and hazards of 3H-1,2,3-Triazolo[4,5-h]quinoline derivatives can also vary. Some derivatives have shown cytotoxicity at certain concentrations . Therefore, proper safety measures should be taken when handling these compounds.

properties

IUPAC Name

2H-triazolo[4,5-h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-6-3-4-7-9(12-13-11-7)8(6)10-5-1/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLRGMVWMQLOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NNN=C3C=C2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457536
Record name AGN-PC-0NH2BF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazolo[4,5-h]quinoline

CAS RN

233-92-1
Record name AGN-PC-0NH2BF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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